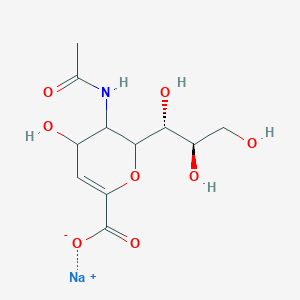

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt (NADSN) is a sugar derivative of neuraminic acid, a naturally occurring sialic acid found in the body. It is an important component of cell membranes, and plays a role in cellular communication and signal transduction. NADSN has a wide range of applications in biochemistry, molecular biology, and cell biology, and is used in a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Inhibitor of Human Neuraminidases

NADNA is an inhibitor of human neuraminidases (sialidases) NEU1-4 . Neuraminidases are key enzymes in the metabolism of sialic acids and have been implicated in a variety of biological and pathological processes.

2. Study of Neural Processes and Pathways NADNA may be used to study the roles of endogenous neuraminidase in the development and function of neural processes and pathways . This can help in understanding the functioning of the nervous system and the development of neurological disorders.

Sialylation-Desialylation Cycles

NADNA can be used to study other processes that depend upon sialylation-desialylation cycles . These cycles are crucial in cellular functions, including cell-cell interaction, cell-matrix interaction, and immune response.

Seizure Disorders

In vivo, NADNA reduces latency to first seizure and increases seizure duration in a rat model of potassium-induced seizures . This suggests its potential use in the study and treatment of seizure disorders.

Biochemical Research

NADNA is used in biochemical research due to its inhibitory properties . It can be used to study the effects of inhibiting neuraminidase activity in various biological processes.

Wirkmechanismus

Target of Action

The primary targets of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt are neuraminidases, also known as sialidases . These enzymes are found in various organisms, including bacteria, viruses, and mammals . Neuraminidases play a crucial role in the cleavage of sialic acids from glycoconjugates, a process that is essential for the life cycle of many pathogens, including influenza viruses .

Mode of Action

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt acts by binding to the catalytic site of neuraminidase . It is believed to act as a transition state analog, mimicking the structure of the substrate during the reaction . This binding inhibits the activity of neuraminidase, preventing the cleavage of sialic acids .

Biochemical Pathways

By inhibiting neuraminidase, N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt affects the sialylation-desialylation cycles . These cycles are involved in various biological processes, including cell adhesion, signal transduction, and immune response . The inhibition of neuraminidase can disrupt these processes, affecting the function of cells and organisms .

Pharmacokinetics

Its solubility in water suggests that it may be well-absorbed and distributed in the body .

Result of Action

The inhibition of neuraminidase by N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt can lead to various molecular and cellular effects. For example, it can prevent the release of viruses from infected cells, thereby inhibiting viral replication . In addition, it can affect the function of cells and organisms by disrupting the sialylation-desialylation cycles .

Action Environment

The action, efficacy, and stability of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Furthermore, its stability may be affected by factors such as temperature and pH . .

Eigenschaften

IUPAC Name |

sodium;3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO8.Na/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13;/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5?,6-,8?,9-,10?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNKELIJSZBCBE-DHWIPPHDSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1C(C=C(OC1[C@@H]([C@@H](CO)O)O)C(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NNaO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)

![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B1141784.png)

![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)

![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)

![1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1141798.png)

![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)